

## cinnamyl alcohol physicochemical properties

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An In-depth Technical Guide on the Physicochemical Properties of Cinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cinnamyl alcohol, also known as styryl carbinol or 3-phenyl-2-propen-1-ol, is an organic compound that occurs naturally in esterified form in substances like storax, Balsam of Peru, and cinnamon leaves.[1][2][3] When pure, it presents as a white crystalline solid, but it may appear as a yellow oil if slightly impure.[3] With its characteristic sweet, balsamic, and hyacinth-like odor, cinnamyl alcohol is a valuable ingredient in the fragrance and flavor industries.[1][4] It serves as a precursor in the synthesis of various esters used in perfumery and is also utilized in the production of certain pharmaceuticals.[5][6] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant chemical and biological pathways.

# **Molecular and Physical Properties**

The fundamental identifiers and physical properties of **cinnamyl alcohol** are summarized below. This data is crucial for its application in chemical synthesis, formulation, and quality control.

# Table 1: General and Molecular Properties of Cinnamyl Alcohol



Property	Value	Source(s)
IUPAC Name	(2E)-3-Phenylprop-2-en-1-ol	[1]
Synonyms	Cinnamic alcohol, Styryl carbinol, 3-Phenyl-2-propen-1-ol	[2][6]
CAS Number	104-54-1	[2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O	[2][5][6]
Molecular Weight	134.18 g/mol	[2][4][6]
Appearance	White to light yellow crystalline solid or oily liquid.[3][6][7]	[3][6][7]
Odor	Sweet, balsamic odor reminiscent of hyacinth.[1][2] [4][7]	[1][2][4][7]

**Table 2: Thermodynamic and Physical State Properties** 

Property	Value	Conditions	Source(s)
Melting Point	30-34 °C	Ambient Pressure	[1][2][3][8]
Boiling Point	250-258 °C	760 mmHg	[1][2][3][6]
Density	1.044 g/mL	at 25 °C	[4][8]
1.0397 g/cm <sup>3</sup>	at 35 °C	[1][2][3]	
Flash Point	>93.3 °C (Closed Cup)	-	[2]
126 °C	-	[1][3][5]	
Vapor Pressure	<0.01 mmHg	at 25 °C	
0.012 mmHg	at 25 °C	[5][9]	
Vapor Density	4.6 (vs air)	-	



**Table 3: Solubility and Partitioning Properties** 

Property	Description	Source(s)
Water Solubility	1.8 g/L (at 20 °C). Described as slightly soluble or sparingly soluble.[3][7]	[3][7]
Organic Solvent Solubility	Freely soluble in alcohol and diethyl ether.[1][2] Soluble in ethanol, acetone, and dichloromethane.[3][7]	[1][2][3][7]
Glycerol Solubility	Soluble	[1][2][10]
LogP (Octanol/Water)	1.70 - 1.95	[1][5][11]

Table 4: Optical and Spectroscopic Properties

Property	- Value	Conditions	Source(s)
Refractive Index (nD)	1.5819	at 20 °C	[2]
1.5758	at 33 °C	[2]	
UV Spectrum	UV: 74 (Sadtler Research Laboratories Spectral Collection)	-	[1]
IR Spectrum (Key Peaks)	~3200-3500 cm <sup>-1</sup> (O- H stretch, broad)	-	[12]
¹H NMR	Spectra available in public databases.[1] [13][14][15]	-	[1][13][14][15]
<sup>13</sup> C NMR	Spectra available in public databases.[16]	-	[16][17]
Mass Spectrometry	Spectra available in public databases.[1]	-	[1]



### **Experimental Protocols**

The following sections detail generalized methodologies for determining the key physicochemical properties of **cinnamyl alcohol**.

### **Melting Point Determination (Capillary Method)**

The melting point is a critical indicator of purity for a crystalline solid.[18] Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[19]

#### Methodology:

- Sample Preparation: Ensure the cinnamyl alcohol sample is completely dry and finely powdered using a mortar and pestle.[18][20]
- Capillary Tube Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (1-2 mm height) should enter the tube.[21] Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample at the bottom.[21]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).[20][21]
- Heating and Observation:
  - For an unknown or to establish an approximate range, heat the sample rapidly (10-20 °C/min).[21]
  - For a precise measurement, begin heating slowly (1-2 °C/min) when the temperature is about 10-15 °C below the expected melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (T<sub>1</sub>) and the
  temperature at which the entire sample becomes a clear liquid (T<sub>2</sub>). The melting point is
  reported as the range T<sub>1</sub> T<sub>2</sub>.[18]

### **Solubility Determination**



Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. **Cinnamyl alcohol**'s solubility profile is dictated by its polar hydroxyl (-OH) group and its nonpolar phenylallyl backbone.[7]

#### Methodology:

- Solvent Preparation: Place a measured volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, glycerol) into a test tube.
- Solute Addition: Add a small, pre-weighed amount of **cinnamyl alcohol** to the test tube.
- Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Gentle heating can be applied to assess the effect of temperature, as solubility in organic solvents often increases with heat.[7]
- Observation: Visually inspect the solution for any undissolved solid particles.
- Quantification & Classification:
  - Continue adding small, known quantities of cinnamyl alcohol until saturation is reached (i.e., solid material persists after thorough mixing).
  - The solubility can be quantified (e.g., in g/L) by calculating the total mass of solute dissolved in the solvent volume.
  - Qualitative descriptors are assigned based on the amount of solvent required to dissolve the solute (e.g., "Freely Soluble," "Soluble," "Slightly Soluble").[1]

### **Spectroscopic Analysis**

Spectroscopic methods provide detailed information about the molecular structure and functional groups of **cinnamyl alcohol**.

#### 3.3.1 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key distinction between **cinnamyl alcohol** and its precursor, cinnamaldehyde, is the presence of a hydroxyl group.[12]



Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid cinnamyl alcohol sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Collect the IR spectrum over the standard range (e.g., 4000-400 cm<sup>-1</sup>).
- Analysis: Identify characteristic absorption bands. For cinnamyl alcohol, the most prominent and diagnostic peak is the broad O-H stretching band, which appears around 3200-3500 cm<sup>-1</sup>.[12] Other expected peaks include C-H stretches (aromatic and vinylic) above 3000 cm<sup>-1</sup>, and C=C stretches around 1600-1650 cm<sup>-1</sup>.

#### 3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

#### Methodology:

- Sample Preparation: Dissolve a small amount (5-10 mg) of cinnamyl alcohol in a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O) in an NMR tube.
- Data Acquisition: Place the NMR tube in the spectrometer and acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Analysis:
  - <sup>1</sup>H NMR: Analyze the chemical shifts, integration (proton count), and splitting patterns (coupling) to assign protons to their respective positions in the molecule.[16]
  - <sup>13</sup>C NMR: Analyze the chemical shifts to identify the number of unique carbon environments.

# **Chemical Synthesis and Biological Interactions**



While **cinnamyl alcohol** is not a drug with a single, defined signaling pathway, its synthesis is a well-established process and it exhibits notable biological activities.

### **Synthesis of Cinnamyl Alcohol**

**Cinnamyl alcohol** is most commonly synthesized industrially via the reduction of cinnamaldehyde.[5] Several methods can be employed for this conversion.

```
// Edges "Cinnamaldehyde" -> "Meerwein-Ponndorf" [color="#5F6368"]; "Cinnamaldehyde" -> "Hydride_Reduction" [color="#5F6368"]; "Cinnamaldehyde" -> "Catalytic_Hydrogenation" [color="#5F6368"];
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```

Diagram 1: Common synthesis routes for cinnamyl alcohol.

### **Biological Effects and Interactions**

**Cinnamyl alcohol** is recognized as a skin sensitizer and is investigated for certain neuroprotective properties. These effects are not mediated by a single receptor pathway but rather through a combination of interactions with cellular systems.

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"Neuroprotection" -> "GABA_Potentiation" [style=dashed, color="#5F6368"]; "Neuroprotection" -> "Antioxidant" [style=dashed, color="#5F6368"]; "Neuroprotection" -> "Anti_Inflammatory" [style=dashed, color="#5F6368"]; }
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Diagram 2: Conceptual overview of **cinnamyl alcohol**'s biological effects.



### Conclusion

**Cinnamyl alcohol** is a well-characterized compound with a range of applications, primarily in the flavor and fragrance industries. Its physicochemical properties, including its melting point, boiling point, solubility, and spectral characteristics, are well-documented and essential for its synthesis, purification, and formulation. The experimental protocols outlined in this guide provide a framework for the verification of these properties in a laboratory setting. While not a therapeutic agent with a defined pathway, its interactions with biological systems, particularly as a skin sensitizer and a subject of neuroprotective research, highlight its relevance in toxicology and ongoing scientific investigation.

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